molecular formula C19H27N3O3S3 B2910433 1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine CAS No. 1706277-26-0

1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine

Cat. No.: B2910433
CAS No.: 1706277-26-0
M. Wt: 441.62
InChI Key: RLFZDXKSTIHVFM-UHFFFAOYSA-N
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Description

2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, a bipiperidine moiety, and an ethylthiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Bipiperidine Moiety: The bipiperidine unit can be synthesized separately and then coupled with the thiazole ring using suitable coupling agents like EDCI or DCC.

    Attachment of the Ethylthiophene Sulfonyl Group: This step involves the sulfonylation of the bipiperidine-thiazole intermediate using ethylthiophene sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the ethylthiophene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or THF.

    Substitution: Amines, thiols, in polar solvents like DMF or DMSO, often with heating.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and bipiperidine moiety can play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(5-ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
  • **2-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the bipiperidine moiety, in particular, may enhance its potential as a therapeutic agent by improving its pharmacokinetic properties.

Properties

IUPAC Name

2-[1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S3/c1-2-17-3-4-18(27-17)28(23,24)22-12-5-15(6-13-22)21-10-7-16(8-11-21)25-19-20-9-14-26-19/h3-4,9,14-16H,2,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFZDXKSTIHVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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